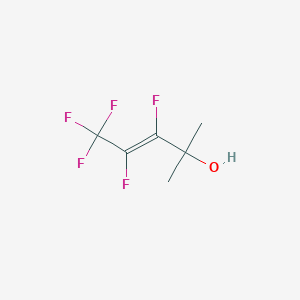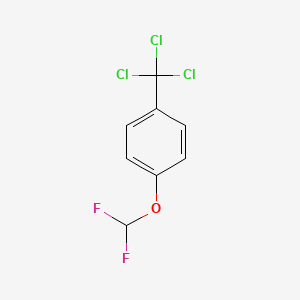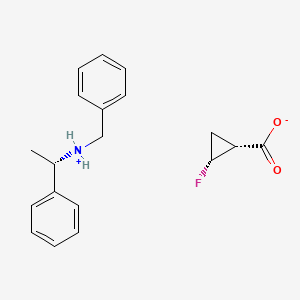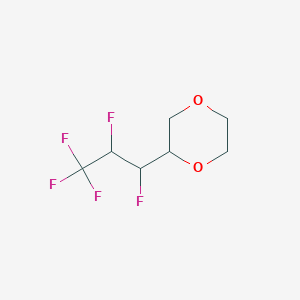
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol, commonly referred to as PFMP, is a five-membered cyclic ether compound with a unique chemical structure. It is a colorless liquid with a strong odor and is soluble in water, ether, and alcohol. PFMP has been studied for its potential applications in various areas of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
PFMP has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, PFMP can be used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, PFMP can be used to synthesize potential drug candidates and to investigate their biological activity. In materials science, PFMP can be used to synthesize polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of PFMP is not fully understood, but it is believed to involve the formation of a complex between the PFMP molecule and a target molecule. This complex is thought to be stabilized by hydrogen bonding, van der Waals interactions, and electrostatic interactions. The formation of this complex is believed to result in the activation of the target molecule and the subsequent activation of a variety of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFMP have been studied in various organisms, including bacteria, yeast, and plants. In bacteria, PFMP has been shown to inhibit the growth of a wide range of pathogens, including Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. In yeast, PFMP has been shown to inhibit the growth of Candida albicans and Saccharomyces cerevisiae. In plants, PFMP has been shown to inhibit the growth of several species, including Arabidopsis thaliana, Solanum lycopersicum, and Zea mays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PFMP in laboratory experiments include its low toxicity, high solubility in water and other solvents, and its ability to form stable complexes with target molecules. The disadvantages of using PFMP in laboratory experiments include its low reactivity and its potential to interact with other compounds in the reaction mixture.
Direcciones Futuras
Future research on PFMP could focus on its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research could be conducted to better understand the mechanism of action of PFMP and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential advantages and limitations of using PFMP in laboratory experiments.
Métodos De Síntesis
PFMP can be synthesized via a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Grubbs reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that involves a nucleophile and a leaving group. The Wittig reaction is a chemical reaction that involves the formation of a carbon-carbon double bond, while the Grubbs reaction is an olefin metathesis reaction that involves the formation of a new carbon-carbon double bond. All three reactions require the use of a catalyst, such as a Lewis acid, and the reaction conditions can be adjusted to obtain the desired product.
Propiedades
IUPAC Name |
(E)-3,4,5,5,5-pentafluoro-2-methylpent-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c1-5(2,12)3(7)4(8)6(9,10)11/h12H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRFTODUYOUAY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C(C(F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=C(/C(F)(F)F)\F)/F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)









![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)